molecular formula C16H23FN2 B5785875 1-cyclopentyl-4-(3-fluorobenzyl)piperazine

1-cyclopentyl-4-(3-fluorobenzyl)piperazine

Cat. No. B5785875
M. Wt: 262.37 g/mol
InChI Key: IAGCGNNJOYIDCB-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3-fluorobenzyl)piperazine, also known as CPP or Fluoropipamide, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been reported to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for various receptors, making it a useful tool for studying the pharmacology of these receptors. However, 1-cyclopentyl-4-(3-fluorobenzyl)piperazine also has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. Additionally, its effects on different receptors may be difficult to distinguish, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine. One area of interest is the development of new drugs based on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine's structure. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been found to have a unique pharmacological profile, which may be useful in the development of new treatments for psychiatric and neurological disorders. Another area of interest is the investigation of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine's effects on other neurotransmitter systems, such as the glutamate system. Finally, further research is needed to fully understand the mechanism of action of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-cyclopentyl-4-(3-fluorobenzyl)piperazine is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-cyclopentyl-4-(3-fluorobenzyl)piperazine may lead to the development of new treatments for psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 1-cyclopentyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzyl chloride with cyclopentylamine in the presence of a base, such as potassium carbonate. The reaction yields 1-cyclopentyl-4-(3-fluorobenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-cyclopentyl-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to have antipsychotic, anxiolytic, and antidepressant properties. 1-cyclopentyl-4-(3-fluorobenzyl)piperazine has also been found to exhibit affinity for various receptors, including dopamine, serotonin, and adrenergic receptors.

properties

IUPAC Name

1-cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGCGNNJOYIDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine

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